molecular formula C9H9Cl2NO4 B14609361 7-Chloro-3,4-dihydroisoquinoline;perchloric acid CAS No. 60518-42-5

7-Chloro-3,4-dihydroisoquinoline;perchloric acid

Cat. No.: B14609361
CAS No.: 60518-42-5
M. Wt: 266.07 g/mol
InChI Key: NTQWCLWMKFPUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3,4-dihydroisoquinoline;perchloric acid: is a chemical compound that combines the structural features of 7-Chloro-3,4-dihydroisoquinoline and perchloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized to produce the desired isoquinoline structure . The reaction conditions often include acidic media and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 7-Chloro-3,4-dihydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-3,4-dihydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives .

Biology: In biological research, this compound may be used to study the effects of isoquinoline derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: Their ability to interact with specific molecular targets makes them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3,4-dihydroisoquinoline is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and can lead to distinct applications and effects .

Properties

CAS No.

60518-42-5

Molecular Formula

C9H9Cl2NO4

Molecular Weight

266.07 g/mol

IUPAC Name

7-chloro-3,4-dihydroisoquinoline;perchloric acid

InChI

InChI=1S/C9H8ClN.ClHO4/c10-9-2-1-7-3-4-11-6-8(7)5-9;2-1(3,4)5/h1-2,5-6H,3-4H2;(H,2,3,4,5)

InChI Key

NTQWCLWMKFPUTA-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)Cl.OCl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.